4-(2-chloroethyl)acetophenone

Organic Synthesis Alkylation Leaving Group

4-(2-Chloroethyl)acetophenone (CAS 69614-95-5) is a chlorinated aromatic ketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. The compound is a yellow liquid characterized by a density of 1.15 g/cm³ and a boiling point of 112°C at 0.1 mmHg.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 69614-95-5
Cat. No. B1360308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroethyl)acetophenone
CAS69614-95-5
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CCCl
InChIInChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
InChIKeyRGVUACHOYCYNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)acetophenone (CAS 69614-95-5) Technical Baseline and Procurement Overview


4-(2-Chloroethyl)acetophenone (CAS 69614-95-5) is a chlorinated aromatic ketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol [1]. The compound is a yellow liquid [2] characterized by a density of 1.15 g/cm³ [3] and a boiling point of 112°C at 0.1 mmHg [4]. As a bifunctional building block featuring both an acetophenone carbonyl group and a reactive 2-chloroethyl side chain, it serves as a versatile intermediate in organic synthesis, enabling diverse chemical transformations [5].

Why Generic Substitution of 4-(2-Chloroethyl)acetophenone (CAS 69614-95-5) Fails in Critical Applications


Generic substitution among 4-(2-haloethyl)acetophenone analogs (e.g., fluoro, bromo, or iodo derivatives) is not advisable due to the profound impact of the halogen identity on key physicochemical properties and reactivity profiles. Variations in leaving group potential, steric bulk, and molecular weight directly influence reaction kinetics, yields, and the physical properties of downstream products [1]. For instance, the bromo analog (CAS 40422-73-9) has a higher molecular weight (227.1 g/mol) and a significantly different boiling point (~300°C at 760 mmHg) compared to the chloro derivative . Such differences can alter purification requirements and product solubility, rendering a simple one-to-one replacement invalid without extensive process revalidation [2].

Quantitative Differentiation Evidence for 4-(2-Chloroethyl)acetophenone (CAS 69614-95-5) vs. Analogs


Leaving Group Reactivity and Synthetic Utility Comparison: Chloro vs. Bromo Analog

The chloroethyl group in 4-(2-chloroethyl)acetophenone provides a balanced reactivity profile compared to its bromo and iodo analogs. Chlorine is a moderately good leaving group, offering greater control in nucleophilic substitution reactions than the highly reactive bromine or iodine, which can lead to unwanted side reactions or decomposition [1]. This balance is critical in multi-step syntheses where chemoselectivity is required. The bromo analog (4'-(2-Bromoethyl)acetophenone, CAS 40422-73-9) is known to be more reactive in SN2 reactions, but this can reduce yield in sensitive substrates .

Organic Synthesis Alkylation Leaving Group Nucleophilic Substitution

Physicochemical Property Comparison: Boiling Point and Density vs. Bromo Analog

Significant differences in boiling points and densities exist between the chloro and bromo analogs. The chloro compound has a boiling point of 112°C at 0.1 mmHg and a density of 1.15 g/cm³ [1]. The bromo analog (4'-(2-Bromoethyl)acetophenone) has a much higher boiling point, reported around 300.2±25.0 °C at 760 mmHg, and a higher molecular weight (227.1 g/mol) . These differences necessitate distinct purification strategies (e.g., vacuum distillation conditions) and affect solvent selection for downstream reactions.

Purification Distillation Physical Properties Process Chemistry

Synthetic Utility as a Precursor to Biologically Active Scaffolds: Cytotoxic Hydrazone Derivatives

4-(2-Chloroethyl)acetophenone serves as a key intermediate in the synthesis of 4-(2-chloroethyl)semicarbazide-derived hydrazones, a class of compounds with demonstrated cytotoxic activity. Research has shown that specific acetophenone-derived hydrazones (compounds 3e and 3f) exhibit IC50 values of 6 μg/mL and 8 μg/mL, respectively, against the Hepg2 liver carcinoma cell line [1]. This demonstrates the utility of the parent chloroethyl acetophenone scaffold in generating biologically active molecules. While direct comparator data for analogs is limited, the chloroethyl moiety is a known pharmacophore in cytotoxic agents, as seen in 1-aryl-3-(2-chloroethyl)ureas (CEUs) [2].

Medicinal Chemistry Cytotoxicity Anticancer Hydrazone Synthesis

Patented Synthetic Utility: Oxidation to 4-(2'-Chloroethyl)benzoic Acid

4-(2-Chloroethyl)acetophenone is a specifically claimed starting material in a patented process for preparing 4-(2'-chloroethyl)benzoic acid or its salts [1]. The process involves reacting the acetophenone derivative with an aqueous alkaline hypochlorite solution at 25-110°C [2]. This demonstrates a proven, scalable synthetic route where the chloroethyl group is retained in the final product, a benzoic acid derivative useful as a building block. The patent literature highlights this specific compound's utility over non-halogenated acetophenones, which would yield unsubstituted benzoic acid, a much less versatile intermediate.

Process Chemistry Oxidation Carboxylic Acid Synthesis Patent

High-Value Application Scenarios for 4-(2-Chloroethyl)acetophenone (CAS 69614-95-5)


Synthesis of Cytotoxic Hydrazone Derivatives for Anticancer Screening

4-(2-Chloroethyl)acetophenone is a critical precursor for synthesizing 4-(2-chloroethyl)semicarbazide, which is then used to generate libraries of hydrazone derivatives with demonstrated in vitro cytotoxicity against cancer cell lines such as Hepg2 (IC50 as low as 6 μg/mL) [1]. Medicinal chemistry groups focused on developing novel alkylating agents or microtubule-targeting compounds can utilize this building block to explore structure-activity relationships around the 2-chloroethyl pharmacophore.

Preparation of 4-(2'-Chloroethyl)benzoic Acid via Scalable Oxidation

This compound is a specified starting material in a patented, industrially feasible process for producing 4-(2'-chloroethyl)benzoic acid, a versatile intermediate for agrochemicals, materials science, and pharmaceutical synthesis [2]. Process chemists and manufacturing groups can leverage this established oxidation route (using aqueous hypochlorite) for reliable scale-up to multi-kilogram quantities.

Alkylation and Nucleophilic Substitution Reactions Requiring Controlled Reactivity

The balanced leaving group ability of the chloroethyl moiety makes 4-(2-chloroethyl)acetophenone an ideal reagent for nucleophilic substitution reactions where the higher reactivity of bromo or iodo analogs could lead to byproduct formation or exotherms [3]. This is particularly relevant in the synthesis of complex molecules where chemoselectivity and robust process safety are paramount, such as in the preparation of polymer-bound linkers or functionalized resins for solid-phase synthesis.

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